molecular formula C15H12BrFN2OS B14875700 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone hydrobromide

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone hydrobromide

Cat. No.: B14875700
M. Wt: 367.2 g/mol
InChI Key: CUYZJRCGKHXRPM-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) is a complex organic compound that features a benzimidazole core linked to a fluorinated phenyl group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound in the presence of a base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The fluorinated phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to active sites of enzymes, inhibiting their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity, while the thioether linkage provides stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-toluidino)acrylonitrile
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-fluorophe) is unique due to its specific combination of a benzimidazole core, a thioether linkage, and a fluorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12BrFN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone;hydrobromide

InChI

InChI=1S/C15H11FN2OS.BrH/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15;/h1-8H,9H2,(H,17,18);1H

InChI Key

CUYZJRCGKHXRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)F.Br

Origin of Product

United States

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